molecular formula C29H33NO4 B1683032 Trifarotene CAS No. 895542-09-3

Trifarotene

Cat. No. B1683032
CAS RN: 895542-09-3
M. Wt: 459.6 g/mol
InChI Key: MFBCDACCJCDGBA-UHFFFAOYSA-N
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Scientific Research Applications

Trifarotene has a wide range of applications in scientific research:

Mechanism of Action

Trifarotene exerts its effects by selectively binding to and activating RAR-γ. This activation leads to the modulation of gene expression involved in skin cell differentiation and proliferation. The selective action on RAR-γ reduces the side effects commonly associated with other retinoids that target multiple RAR subtypes .

Similar Compounds:

    Tretinoin: A first-generation retinoid with broader RAR activity.

    Adapalene: A third-generation retinoid with selective RAR-β and RAR-γ activity.

    Tazarotene: Another third-generation retinoid with activity on RAR-β and RAR-γ.

Uniqueness of this compound: this compound is unique due to its high selectivity for RAR-γ, which enhances its efficacy and reduces side effects compared to other retinoids. This selectivity makes it particularly effective for treating acne vulgaris and congenital ichthyosis .

Future Directions

Trifarotene has been uniquely studied in the treatment of both facial and truncal acne . Despite the FDA’s 2014 approval of this compound for the treatment of lamellar ichthyosis, no data on large-scale trials are currently available . Future clinical trials and the clinical applicability of this novel medication in the treatment of acne are also discussed .

Biochemical Analysis

Biochemical Properties

Trifarotene is a potent and selective agonist of RAR-γ . It has significantly less activity at RAR-β and RAR-α . The activation of these receptors leads to the modulation of various genes involved in acne pathogenesis .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those involved in acne pathogenesis . It affects genes involved in cellular migration, inflammation, and reorganization of the cellular matrix . It also downregulates pro-fibrotic macrophages .

Molecular Mechanism

This compound works by binding to retinoic acid receptors, particularly RAR-γ . This binding results in the formation of a receptor-ligand dimer that binds to specific DNA regulatory sequences in the promoter regions of retinoid-responsive genes . This leads to changes in gene expression and ultimately influences the biochemical pathways involved in acne pathogenesis .

Temporal Effects in Laboratory Settings

This compound is rapidly metabolized in human hepatocytes, but remains stable in keratinocytes . Its observed half-life in human keratinocytes is >24 hours, whereas the half-life in human liver microsomes is approximately 5 minutes .

Metabolic Pathways

This compound is rapidly metabolized, primarily by CYP2C9, CYP3A4, CYP2C8, and to a lesser extent, CYP2B6 . This rapid metabolism occurs in human hepatocytes .

Transport and Distribution

This compound penetrates the skin with an exponential distribution from the stratum corneum to the rest of the epidermis and dermis . It also penetrates the pilosebaceous unit . This compound is greater than 99.9% bound to plasma proteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely localizes to the nucleus of cells where it binds to retinoic acid receptors and influences gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifarotene involves several key steps, including halogenation, substitution, and Miyaura-Ishiyama boronylation reactions. The process starts with commercially available 2-tert-butyl aniline, which undergoes halogenation and substitution to form a key intermediate. This intermediate is then subjected to Miyaura-Ishiyama boronylation to yield this compound .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process avoids harsh reaction conditions and does not require column chromatography, making it efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Trifarotene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functional modifications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The primary product of these reactions is this compound itself, which is further processed to achieve the desired purity and efficacy .

properties

IUPAC Name

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBCDACCJCDGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237781
Record name Trifarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene.
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS RN

895542-09-3
Record name 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895542-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifarotene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Trifarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFAROTENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Melting Point

245C
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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